molecular formula C14H17N3O B6577641 N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide CAS No. 1210332-19-6

N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide

Cat. No. B6577641
CAS RN: 1210332-19-6
M. Wt: 243.30 g/mol
InChI Key: RBFUNSYPNGNQMU-UHFFFAOYSA-N
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Description

“N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide” is a compound that contains a pyrazole nucleus. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania strains, is a neglected tropical disease affecting millions worldwide. Researchers have investigated pyrazole derivatives for their antileishmanial properties. Notably, hydrazine-coupled pyrazoles demonstrated potent activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Potential

Malaria, caused by Plasmodium strains, remains a global health concern. Hydrazine-coupled pyrazole derivatives were evaluated for antimalarial efficacy. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, suggesting their potential as antimalarial agents .

Antibacterial Properties

Pyrazoles have been investigated for their antibacterial effects. While specific studies on N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide are limited, related pyrazole derivatives have shown promise in combating bacterial infections .

Anti-Inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects. Although direct evidence for this compound is scarce, its structural similarity to other anti-inflammatory pyrazoles warrants further exploration .

Antioxidant Potential

Pyrazoles are known for their antioxidant properties. While research on N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide specifically is lacking, its pyrazole framework suggests potential antioxidant activity .

Drug Discovery and Medicinal Chemistry

Pyrazoles serve as versatile building blocks in drug discovery. Their popularity has surged since the 1990s due to their wide range of applications in medicinal chemistry, agrochemistry, and coordination chemistry .

properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-3-4-14(18)16-12-7-5-11(6-8-12)13-9-10-15-17-13/h5-10H,2-4H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFUNSYPNGNQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide

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